N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-3-2-4-15(9-12)21-19(25)20(26)22-16-10-13-5-6-17(24)23-8-7-14(11-16)18(13)23/h2-4,9-11H,5-8H2,1H3,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLETXVPYUZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrroloquinoline derivatives. Key steps in the synthesis may involve:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Oxalamide Formation: The oxalamide linkage is introduced by reacting the pyrroloquinoline derivative with oxalyl chloride and a substituted aniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the oxalamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Flavor-Active Oxalamides: S336 and S5456
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure: Differs in the N1-substituent (2,4-dimethoxybenzyl vs. pyrroloquinolinone) and N2-group (pyridinylethyl vs. m-tolyl).
- Application : A potent umami flavor enhancer with regulatory approval (FEMA 4233) for use in sauces, snacks, and frozen foods.
- Key Differences: The aromatic methoxy and pyridine groups in S336 enhance water solubility and receptor binding (hTAS1R1/hTAS1R3), whereas the target compound’s pyrroloquinolinone may favor lipid membrane interactions .
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- The target compound’s lack of pyridine and methoxy groups may reduce such effects .
Medicinal Oxalamides: Antiviral and Enzyme-Targeting Derivatives
SCD Inhibitors (Compounds 16, 17, 18; )
- Substituents : Feature phenethyl, methoxyphenyl, and fluorophenyl groups.
- Synthesis : Prepared via General Procedure 1 (amine coupling), similar to the target compound’s likely route. The m-tolyl group’s methyl moiety may confer milder electronic effects compared to electron-withdrawing substituents (e.g., fluoro in Compound 18) .
CYP4F11-Activated Inhibitors (Compounds 28, 29; )
- Structure : Chloro/fluoro and methoxyphenethyl substituents enhance electrophilicity.
- Data: NMR and ESI-MS confirm purity.
Pyrroloquinolinone-Based Hybrids (–15)
Thioxothiazolidinone Hybrids (e.g., 16d)
- Structure: Replace oxalamide with thioxothiazolidinone, introducing sulfur-based hydrogen bonding.
- Activity : Anticoagulant properties reported. The target compound’s oxalamide may offer better hydrolytic stability than thioxo derivatives .
N-(4-oxo-pyrroloquinolin-8-yl)propionamide ()
- Core Similarity: Shares the pyrroloquinolinone scaffold but lacks the oxalamide side chain.
- Implication : The oxalamide in the target compound likely enhances solubility and hydrogen-bonding capacity compared to simple amides .
Comparative Data Tables
Table 1: Structural and Functional Attributes
Biological Activity
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C20H24N4O4
- Molecular Weight : 384.4 g/mol
The structure features a pyrroloquinoline core with an oxalamide functionality that may contribute to its biological activity. The compound's unique structural characteristics suggest potential interactions with various biological targets.
Anticoagulant Activity
Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit anticoagulant properties. A study focused on related compounds showed that certain derivatives could inhibit coagulation factors such as Factor Xa and Factor XIa. The best-performing derivative had an IC50 value of 3.68 µM against Factor Xa and 2 µM against Factor XIa . This suggests that this compound may also possess similar anticoagulant activity.
Antimicrobial Properties
Similar compounds have been noted for their antimicrobial activities. For instance, pyrroloquinoline derivatives have shown moderate potency against Plasmodium falciparum and certain fungal strains such as Aspergillus flavus . This indicates the potential for N1-(4-oxo...) to exhibit similar antimicrobial effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N1-(4-oxo...) and its derivatives. Modifications at various positions on the pyrroloquinoline core can significantly influence activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| C6 | Methyl group | May enhance lipophilicity and bioavailability |
| C8 | Halogenation | Could improve binding affinity to target proteins |
| C9 | Alkyl substitution | Potentially increases selectivity for specific biological targets |
Case Studies and Research Findings
- In Vitro Anticoagulant Assays : A series of derivatives were synthesized and tested for their ability to inhibit coagulation factors. The findings indicated promising anticoagulant properties in several compounds derived from the pyrroloquinoline scaffold .
- Antimicrobial Screening : Compounds structurally related to N1-(4-oxo...) were evaluated against various strains of bacteria and fungi. Results indicated notable activity against both chloroquine-sensitive and resistant strains of P. falciparum, suggesting a broad spectrum of antimicrobial potential .
- Antitumor Evaluation : In studies assessing the antitumor properties of related quinoline derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the therapeutic potential of this class of compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves coupling the pyrroloquinoline core with substituted oxalamide derivatives. Key steps include amide bond formation and cyclization. Reaction parameters such as temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., HATU for amidation) critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?
- Methodology : Use and NMR to confirm connectivity of the pyrroloquinoline and m-tolyl groups. X-ray crystallography is essential for determining the three-dimensional conformation, particularly the spatial arrangement of the oxalamide linker and substituent effects on planarity. Anomalies in NMR spectra (e.g., unexpected splitting) may indicate rotameric equilibria or hydrogen bonding .
Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC and LC-MS to identify hydrolytic cleavage points (e.g., oxalamide bond susceptibility). Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets (e.g., kinases or GPCRs). Prioritize targets based on structural homology to known oxalamide-binding proteins. Validate predictions with surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .
Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?
- Methodology : Conduct comparative dose-response studies in cell-free (e.g., enzymatic assays) vs. cell-based systems to identify off-target effects or metabolic interference. Use isotopic labeling (e.g., -tagged compound) to track cellular uptake and localization. Cross-reference with structural analogs to isolate pharmacophore contributions .
Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic or electrophilic environments?
- Methodology : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Experimentally validate via reactions with model nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., iodomethane). Monitor regioselectivity using -NMR if fluorinated analogs are synthesized .
Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacokinetic properties?
- Methodology : Use Caco-2 cells for permeability studies, liver microsomes for metabolic stability, and rodent models for bioavailability. LC-MS/MS quantifies plasma concentrations, while MALDI imaging localizes tissue distribution. Adjust formulations (e.g., PEGylation) to improve half-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodology : Standardize assay conditions (e.g., ATP concentrations in kinase assays) and validate using a reference inhibitor. Investigate batch-to-batch variability in compound purity via HPLC-UV/HRMS. Publish raw data and statistical analyses (e.g., ANOVA) to clarify outliers .
Q. What analytical techniques differentiate between polymorphic forms of the compound, and how do they impact bioactivity?
- Methodology : Employ powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphs. Compare solubility and dissolution rates in simulated biological fluids. Correlate crystal packing (via single-crystal XRD) with membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
